molecular formula C4H10N4O B067335 4-Amino-6-methyl-1,2,4-triazinan-3-one CAS No. 170501-06-1

4-Amino-6-methyl-1,2,4-triazinan-3-one

Cat. No. B067335
M. Wt: 130.15 g/mol
InChI Key: FWCHYORMDGLPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-methyl-1,2,4-triazinan-3-one, also known as AMT, is a synthetic compound that belongs to the triazinone family. It is a white, crystalline powder that is soluble in water and organic solvents. AMT has been widely studied due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.

Mechanism Of Action

The mechanism of action of 4-Amino-6-methyl-1,2,4-triazinan-3-one is not fully understood. However, it has been suggested that 4-Amino-6-methyl-1,2,4-triazinan-3-one may inhibit the activity of enzymes involved in DNA replication and protein synthesis. This may explain its antitumor, antiviral, and antibacterial properties.

Biochemical And Physiological Effects

4-Amino-6-methyl-1,2,4-triazinan-3-one has been shown to have a low toxicity profile and does not cause significant adverse effects in animals. It has been reported to have a mild sedative effect and may cause a decrease in locomotor activity. 4-Amino-6-methyl-1,2,4-triazinan-3-one has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

4-Amino-6-methyl-1,2,4-triazinan-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a low toxicity profile and does not cause significant adverse effects in animals. However, one limitation of 4-Amino-6-methyl-1,2,4-triazinan-3-one is its limited solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 4-Amino-6-methyl-1,2,4-triazinan-3-one. One area of interest is the development of new derivatives of 4-Amino-6-methyl-1,2,4-triazinan-3-one with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor, antiviral, and antibacterial properties of 4-Amino-6-methyl-1,2,4-triazinan-3-one. Additionally, the potential use of 4-Amino-6-methyl-1,2,4-triazinan-3-one in agriculture as a pesticide or herbicide is an area that deserves further exploration.

Synthesis Methods

4-Amino-6-methyl-1,2,4-triazinan-3-one can be synthesized using different methods, such as the reaction of cyanuric chloride with methylamine and ammonia. Another method involves the reaction of cyanuric acid with methylamine and formaldehyde. The synthesis of 4-Amino-6-methyl-1,2,4-triazinan-3-one is relatively easy and can be performed in large quantities.

Scientific Research Applications

4-Amino-6-methyl-1,2,4-triazinan-3-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties. 4-Amino-6-methyl-1,2,4-triazinan-3-one has been tested against various cancer cell lines and has shown promising results in inhibiting tumor growth. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

CAS RN

170501-06-1

Product Name

4-Amino-6-methyl-1,2,4-triazinan-3-one

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

4-amino-6-methyl-1,2,4-triazinan-3-one

InChI

InChI=1S/C4H10N4O/c1-3-2-8(5)4(9)7-6-3/h3,6H,2,5H2,1H3,(H,7,9)

InChI Key

FWCHYORMDGLPBD-UHFFFAOYSA-N

SMILES

CC1CN(C(=O)NN1)N

Canonical SMILES

CC1CN(C(=O)NN1)N

synonyms

1,2,4-Triazin-3(2H)-one,4-aminotetrahydro-6-methyl-(9CI)

Origin of Product

United States

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